molecular formula C5H3ClFNO B2653296 5-Chloro-2-fluoropyridin-4-ol CAS No. 1227571-47-2

5-Chloro-2-fluoropyridin-4-ol

Cat. No.: B2653296
CAS No.: 1227571-47-2
M. Wt: 147.53
InChI Key: LNKPVJDLIDSNPN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridin-4-ol (CAS 1227571-47-2) is a high-purity, heterocyclic organic compound that serves as a versatile and valuable building block in advanced organic synthesis . With the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol, this compound features a pyridine core strategically substituted with chlorine, fluorine, and a hydroxyl group, enabling regioselective functionalization for constructing complex molecular architectures . The presence of these distinct functional groups allows synthetic chemists to perform sequential and selective reactions, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an indispensable intermediate in medicinal chemistry and drug discovery . Researchers utilize this compound primarily as a precursor for the synthesis of more complex pyridine derivatives. The halogen atoms facilitate its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, for the formation of new carbon-carbon and carbon-heteroatom bonds . The electron-withdrawing fluorine atom activates the ring towards nucleophilic substitution and can influence the physicochemical properties of the final molecule, which is critical in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Proper handling is essential; the compound requires cold-chain transportation and storage at 2-8°C to ensure stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPVJDLIDSNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-fluoropyridin-4-ol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2-fluoropyridin-4-ol CAS: 1033202-39-3 | Formula: C


H

ClFNO | M.W.: 147.53 g/mol [1]

Executive Summary

5-Chloro-2-fluoropyridin-4-ol represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility stems from its orthogonal reactivity profile : the C2-fluorine offers rapid nucleophilic aromatic substitution (


), the C5-chlorine facilitates palladium-catalyzed cross-coupling, and the C4-hydroxyl group serves as a versatile handle for alkylation or conversion to a leaving group.[1] This guide details the physicochemical properties, synthetic handling, and strategic application of this building block.

Part 1: Physicochemical Profile & Tautomerism[1]

The Tautomeric Equilibrium

Unlike simple phenols, 5-chloro-2-fluoropyridin-4-ol exists in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms.[1] In solution, this equilibrium is solvent-dependent but strongly favors the pyridone form in polar solvents (DMSO, MeOH, Water) due to the stabilization of the dipolar resonance structure.

  • Implication for Synthesis: The presence of the NH moiety in the pyridone form means that alkylation conditions can lead to mixtures of O-alkylation (ether formation) and N-alkylation.[1] The electron-withdrawing effects of the 2-fluoro and 5-chloro substituents generally increase the acidity of the N-H bond compared to unsubstituted 4-pyridone.

Core Properties Table
PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1][2]
Predicted pKa (OH/NH) ~6.5 - 7.5 (Acidic)Significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and inductive effects of F/Cl.[1]
LogP (Predicted) ~1.2Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1]
Solubility DMSO (>50 mg/mL), MeOH, DMFPoor water solubility at neutral pH; soluble in aqueous base (forming the phenolate/pyridonate anion).[1]
H-Bond Donors/Acceptors 1 HBD / 3 HBAThe fluorine atom acts as a weak H-bond acceptor.[1]

Part 2: Reactivity Landscape & Logic

The molecule presents three distinct sites for diversification.[1][3] Understanding the electronic bias of the ring is crucial for regioselectivity.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 5-Chloro-2-fluoropyridin-4-ol (Scaffold) SNAr C2-Fluorine Displacement (SNAr) Core->SNAr Suzuki C5-Chlorine Coupling (Suzuki-Miyaura) Core->Suzuki OH_Funct C4-OH Functionalization (Alkylation/Activation) Core->OH_Funct Prod_SNAr 2-Substituted Pyridin-4-ol SNAr->Prod_SNAr Fastest Kinetics Prod_Suzuki 5-Aryl/Heteroaryl Analogs Suzuki->Prod_Suzuki Requires Catalyst Prod_OH 4-Alkoxy or 4-Halo Derivatives OH_Funct->Prod_OH Tunable Reagent_SNAr Amines, Alkoxides (Mild Base, Heat) Reagent_SNAr->SNAr Reagent_Suzuki Boronic Acids Pd(PPh3)4, Base Reagent_Suzuki->Suzuki Reagent_OH R-X (Base) or POCl3/Tf2O Reagent_OH->OH_Funct

Figure 1: Orthogonal reactivity map showing the three distinct vectors for chemical modification. The C2-Fluorine is the most electrophilic site.

Mechanistic Insights
  • C2-Fluorine (

    
    ):  The position ortho to the pyridine nitrogen is highly activated.[1] The electronegativity of the fluorine atom further lowers the LUMO energy at C2, making it susceptible to attack by amines, thiols, and alkoxides.
    
    • Selectivity: Substitution occurs exclusively at C2 over C5 (chlorine) because the Meisenheimer intermediate formed by attack at C2 is stabilized by the adjacent ring nitrogen.[1]

  • C5-Chlorine (Cross-Coupling): The C-Cl bond is relatively inert to

    
     under conditions used to displace the C2-F. However, it is an excellent partner for Palladium-catalyzed reactions.[1]
    
    • Sequence: It is generally recommended to perform

      
       at C2 before Suzuki coupling at C5 to avoid potential catalyst poisoning or side reactions involving the reactive fluorine.[1]
      
  • C4-Hydroxyl: This group can be alkylated to form ethers.[1] To favor O-alkylation over N-alkylation, "hard" electrophiles (e.g., alkyl halides) and silver salts (

    
    ) or non-polar solvents are often employed.[1] Alternatively, converting the OH to a triflate (
    
    
    
    ) or chloride (
    
    
    ) allows for a second
    
    
    or cross-coupling at the C4 position.

Part 3: Experimental Protocols

Protocol A: Regioselective at C2 (Amination)

Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C5-Cl and C4-OH.[1]

Reagents:

  • 5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]

  • Primary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step:

  • Dissolution: Dissolve 5-Chloro-2-fluoropyridin-4-ol in NMP (0.2 M concentration) in a sealed tube or microwave vial.

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat the mixture to 80–100 °C . Monitor by LCMS.[1]

    • Note: The reaction is typically complete within 2–4 hours.[1] The C5-Cl will remain intact at this temperature.[1]

  • Workup: Dilute with water and adjust pH to ~5-6 with dilute HCl (to precipitate the product if it's the neutral pyridinol form) or extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).[1]

Protocol B: Conversion to 4,5-Dichloro-2-fluoropyridine

Objective: Activation of the C4-OH to a leaving group (Cl) for subsequent substitution.[1]

Reagents:

  • 5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv - acts as solvent/reagent)[1]
    
  • Catalytic DMF (3-5 drops)[1][3]

Step-by-Step:

  • Setup: Place the starting material in a round-bottom flask under Nitrogen.

  • Addition: Carefully add

    
     (exothermic). Add catalytic DMF.[1]
    
  • Reflux: Heat to reflux (approx. 105 °C) for 3 hours.

  • Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution:

    
     hydrolysis releases HCl gas and heat.[1]
    
  • Extraction: Neutralize with saturated

    
     and extract with Dichloromethane.
    
  • Result: The product, 4,5-dichloro-2-fluoropyridine, is a potent electrophile at both C2 and C4.[1]

Part 4: Drug Discovery Applications

Scaffold Hopping & Bioisosterism

This scaffold is frequently used to replace 3-chlorophenol or indazoles in drug candidates.[1]

  • H-Bonding: The pyridone NH (or pyridinol OH) acts as a donor/acceptor pair similar to the hinge-binding motif required in kinase inhibitors (e.g., binding to the ATP pocket of kinases like EGFR or VEGFR).

  • Metabolic Stability: The fluorine at C2 blocks metabolic oxidation at the susceptible alpha-position of the pyridine ring.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and distinct vectors for growth, this molecule is an ideal "fragment."[1]

  • Vector 1 (C2): Extension into the solvent-exposed region.[1]

  • Vector 2 (C5): Extension into the hydrophobic pocket.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.[1]

  • Specific Hazard: Fluorinated pyridines can hydrolyze to release HF under extreme acidic conditions, though this is rare under standard storage.[1]

  • Storage: Store at 2–8 °C under Argon/Nitrogen. The compound is hygroscopic; moisture can shift the tautomeric equilibrium and complicate precise weighing for stoichiometry.

References

  • PubChem Compound Summary. "2-Chloro-5-fluoropyrimidine" (Analogous reactivity data). National Center for Biotechnology Information.[1] Accessed 2024.[1][4] Link[1]

  • Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects."[1][5] Organic & Biomolecular Chemistry, 2023.[1][5][6] Link

  • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Sigma-Aldrich. "5-Chloro-2-fluoro-4-iodopyridine Product Sheet" (Structural analog data).[1] Link

Sources

Precision Synthesis of 5-Chloro-2-fluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocycle 5-chloro-2-fluoropyridin-4-ol (CAS: 1033203-17-0) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) where the 2-fluoro group serves as a handle for late-stage nucleophilic diversification, and the 5-chloro substituent provides essential steric and electronic modulation.

This guide details two distinct synthetic pathways for its preparation. Pathway A (Nucleophilic Hydrolysis) offers superior regiocontrol suitable for scale-up, while Pathway B (Electrophilic Halogenation) provides a direct route from common laboratory precursors.

Retrosynthetic Analysis & Strategy

The synthesis of 5-chloro-2-fluoropyridin-4-ol poses a classic regioselectivity challenge. The pyridine ring is electron-deficient, yet the 4-hydroxyl group (often existing in the pyridone tautomer) activates the ring towards electrophiles. Conversely, the 2- and 4-positions are susceptible to nucleophilic attack.

Strategic Visualizer

Retrosynthesis Target TARGET 5-Chloro-2-fluoropyridin-4-ol PrecursorA 5-Chloro-2,4-difluoropyridine (Pathway A: SNAr Hydrolysis) Target->PrecursorA Selective C4 Hydrolysis PrecursorB 2-Fluoropyridin-4-ol (Pathway B: Electrophilic Chlorination) Target->PrecursorB C5 Chlorination LogicA High Regiocontrol (Steric/Electronic preference for C4) PrecursorA->LogicA LogicB Direct Functionalization (Requires separation from C3 isomer) PrecursorB->LogicB

Figure 1: Retrosynthetic disconnection showing the two primary logic gates for synthesis.

Pathway A: Selective Hydrolysis ( )

Recommended for: High purity requirements and scale-up.

This pathway leverages the differential reactivity of the 2- and 4-positions in poly-halogenated pyridines. In 5-chloro-2,4-difluoropyridine , the C4 position is significantly more electrophilic than C2 due to the stabilization of the Meisenheimer intermediate and less steric shielding from the ring nitrogen.

Reaction Mechanism

The hydroxide ion attacks C4, displacing the fluoride. The presence of the 5-chloro group slightly deactivates the ring but does not alter the C4 > C2 regioselectivity preference.

SNAr_Mechanism Substrate 5-Chloro-2,4-difluoropyridine Transition Meisenheimer Complex (C4 Attack) Substrate->Transition + NaOH (aq) Product 5-Chloro-2-fluoropyridin-4-ol Transition->Product - NaF

Figure 2: Nucleophilic Aromatic Substitution pathway favoring C4 displacement.

Experimental Protocol
  • Substrate: 5-Chloro-2,4-difluoropyridine (1.0 equiv)

  • Reagent: 2M NaOH (2.2 equiv)

  • Solvent: THF/Water (1:1 v/v) or 1,4-Dioxane/Water

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-chloro-2,4-difluoropyridine dissolved in THF. Cool to 0°C to suppress potential C2-attack byproducts.

  • Addition: Dropwise add 2M NaOH solution over 30 minutes. The exotherm must be controlled to maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~148/150).

  • Workup: Acidify carefully with 1M HCl to pH ~3–4. The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Critical Control Point: Do not use strong alkoxides (e.g., NaOMe) unless the ether product is desired; hydroxide is specific for the phenol/pyridone.

Pathway B: Electrophilic Chlorination

Recommended for: Rapid access when 2-fluoropyridin-4-ol is available.

Direct chlorination of 2-fluoropyridin-4-ol is convenient but requires careful control of stoichiometry to prevent over-chlorination (3,5-dichloro species) or wrong-isomer formation (3-chloro).

Regioselectivity Logic

The 4-hydroxyl group is a strong ortho, para-director.

  • C3 Position: Ortho to OH, Ortho to F. (Sterically crowded, electronically sandwiched).

  • C5 Position: Ortho to OH, Meta to F. (Sterically accessible).

  • Outcome: While C3 is electronically activated, the steric relief and the directing effect of the pyridone tautomer generally favor C5 substitution when using mild chlorinating agents like NCS.

Experimental Protocol
  • Substrate: 2-Fluoropyridin-4-ol (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-fluoropyridin-4-ol in ACN (0.2 M concentration).

  • Reagent Addition: Add NCS in a single portion at RT.

  • Activation: Heat the reaction to 50–60°C. Stir for 3–12 hours.

    • Note: If conversion is sluggish, catalytic p-Toluenesulfonic acid (pTsOH, 5 mol%) can accelerate the reaction.

  • Quench: Pour the mixture into water.

  • Purification: The crude usually contains ~5-10% of the 3-chloro isomer. Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is required to isolate the pure 5-chloro isomer.

Analytical Validation

Researchers must validate the structure to ensure the chlorine is at C5 and not C3.

Feature5-Chloro-2-fluoropyridin-4-ol (Target)3-Chloro-2-fluoropyridin-4-ol (Isomer)
1H NMR (DMSO-d6) Singlet at ~8.2 ppm (C6-H). No coupling to F (large).Doublet at ~7.8 ppm (C5-H) or C6-H showing different splitting.
13C NMR C5 shift distinct (~110-120 ppm).C3 shift distinct.
NOE Signal Strong NOE between OH and C3-H (if H is present).No NOE between OH and C3-Cl.

Key Diagnostic: In the target molecule, the proton at C3 (approx 6.5 ppm) appears as a doublet (coupling with F) or singlet depending on resolution, while the proton at C6 (approx 8.0 ppm) is a sharp singlet (or small doublet due to long-range F coupling).

References

  • Synthesis of Halogen

    
    : 
    
    • Title: Process for the preparation of fluorinated pyridines.[1][2][3][4][5][6][7][8]

    • Source: European P
    • URL
  • Regioselective Chlorination of Pyridines

    • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines.[2][9]

    • Source: Organic & Biomolecular Chemistry, 2019.
    • URL:[Link]

  • Hydrolysis of 2,4-difluoro systems

    • Title: Process for the preparation of 5-fluorocytosine (Analogous chemistry).[6]

    • Source: US P
    • URL
  • Title: 2-Chloro-4-fluoropyridine Properties and Reactivity.

Sources

5-Chloro-2-fluoropyridin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2-fluoropyridin-4-ol

Executive Summary

5-Chloro-2-fluoropyridin-4-ol (CAS: 1227571-47-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and fluorinated agrochemicals.[1][2][3] As a tri-substituted pyridine, it offers a unique "chemical handle" configuration: a nucleophilic hydroxyl group at the C4 position, an electrophilic fluorine at C2, and a lipophilic chlorine at C5. This specific substitution pattern allows for orthogonal functionalization, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile

The molecular architecture of 5-Chloro-2-fluoropyridin-4-ol is defined by the interplay between its halogen substituents and the pyridine nitrogen, which significantly alters its electronic properties compared to non-halogenated pyridinols.[1]

Core Data Table
PropertyValue
CAS Number 1227571-47-2
IUPAC Name 5-Chloro-2-fluoropyridin-4-ol
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.53 g/mol
Exact Mass 146.9887
SMILES OC1=C(Cl)C=NC(F)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calculated) ~6.5 (OH group, increased acidity due to F/Cl induction)
Structural Dynamics: Tautomerism

In solution and solid phases, 4-hydroxypyridines exist in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] For 5-chloro-2-fluoropyridin-4-ol, the electron-withdrawing nature of the fluorine (at C2) and chlorine (at C5) atoms stabilizes the hydroxyl form relative to unsubstituted pyridine, yet the pyridone form typically predominates in polar solvents (e.g., DMSO, water) due to solvation energy.[1]

  • Mechanistic Insight: The C2-fluorine atom exerts a strong inductive effect (-I), reducing the basicity of the ring nitrogen, which can suppress the formation of the pyridone tautomer compared to non-fluorinated analogs. However, in synthetic contexts (e.g., alkylation), the molecule can react as either an O-nucleophile or an N-nucleophile depending on the base and solvent used.

Tautomerism Hydroxyl 4-Hydroxypyridine Form (Aromatic, Non-polar solvents) Pyridone 4-Pyridone Form (Polar solvents, Solid state) Hydroxyl->Pyridone Proton Transfer (Solvent Assisted) Pyridone->Hydroxyl Equilibrium

Figure 1: Tautomeric equilibrium heavily influenced by solvent polarity and halogen substitution.

Synthetic Architecture

The synthesis of 5-Chloro-2-fluoropyridin-4-ol is non-trivial due to the need to install three different substituents at specific positions.[1] The most robust industrial route involves the regioselective hydrolysis of polyhalogenated precursors.

Primary Route: Hydrolysis of 5-Chloro-2,4-difluoropyridine

This pathway exploits the differential reactivity of fluorine atoms on the pyridine ring toward Nucleophilic Aromatic Substitution (


).[1]
  • Starting Material: 5-Chloro-2,4-difluoropyridine (CAS 1807257-52-8).

  • Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous dioxane or DMSO.

  • Mechanism: The fluorine at C4 is significantly more activated than the fluorine at C2. This is due to the stabilization of the Meisenheimer intermediate: nucleophilic attack at C4 places the negative charge on the ring nitrogen (para-position), which is highly favorable. Attack at C2 is less favorable in the presence of a competing C4 leaving group.

  • Outcome: Selective displacement of the C4-fluorine yields the C4-hydroxyl product.[1]

Alternative Route: Lithiation/Oxidation

A more medicinal chemistry-focused route involves directed ortho-lithiation (DoM).[1]

  • Precursor: 5-Chloro-2-fluoropyridine.[1][4][5][6][7][8]

  • Reagents: LDA (Lithium Diisopropylamide) followed by Trimethyl borate and oxidation (

    
    ).
    
  • Challenge: Regioselectivity can be poor (C3 vs C4 lithiation), making the hydrolytic route superior for scale-up.

Synthesis Start 5-Chloro-2,4-difluoropyridine (CAS 1807257-52-8) Intermediate Meisenheimer Complex (Stabilized by N-atom) Start->Intermediate SNAr Attack at C4 Reagent Reagents: NaOH / H2O / Dioxane Reflux Reagent->Intermediate Product 5-Chloro-2-fluoropyridin-4-ol (CAS 1227571-47-2) Intermediate->Product Elimination of F-

Figure 2: Regioselective synthesis via SNAr hydrolysis of the difluoro-precursor.

Reactivity & Applications in Drug Discovery

This molecule serves as a linchpin in the synthesis of Type I and Type II Kinase Inhibitors . Its reactivity profile allows for sequential modification:

  • C4-OH Activation: The hydroxyl group is readily converted into a triflate (-OTf) or chloride (-Cl) using reagents like triflic anhydride (

    
    ) or phosphorus oxychloride (
    
    
    
    ).[1] This transforms C4 into an electrophilic site for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]
  • C2-F Displacement: The fluorine at C2 remains labile for a second

    
     reaction, typically with amines or alkoxides, allowing the introduction of solubilizing tails or hydrogen-bonding motifs late in the synthetic sequence.
    
  • C5-Cl Handle: The chlorine atom is generally stable during C4 and C2 manipulations but can be engaged in palladium-catalyzed cross-couplings (e.g., with boronic acids) under forcing conditions or using specialized ligands (e.g., XPhos, RuPhos).

Key Application Areas:

  • c-Met Inhibitors: The 2-fluoro-4-substituted pyridine motif is a bioisostere for other aromatic rings found in c-Met inhibitors, improving metabolic stability.[1]

  • ALK Inhibitors: Used to construct fused bicyclic systems where the pyridine nitrogen plays a key role in the hinge-binding region of the kinase ATP pocket.[1]

Safety and Handling

As a halogenated pyridine, standard safety protocols are mandatory.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The hydroxyl group makes it hygroscopic; moisture can induce degradation or hydrate formation.[1]

  • Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • BLD Pharm. (n.d.).[2] Product Analysis: 5-Chloro-2-fluoropyridin-4-ol (CAS 1227571-47-2).[1][3][9] Retrieved from

  • PubChem. (2025).[10] Compound Summary: 5-Chloro-2-fluoropyridine derivatives. National Library of Medicine. Retrieved from

  • Apollo Scientific. (n.d.).[11] Precursor Data: 5-Chloro-2,4-difluoropyridine (CAS 1807257-52-8).[1] Retrieved from

  • ChemSrc. (2025). Chemical Properties and CAS Registry for Halogenated Pyridinols. Retrieved from

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 5-Chloro-2-fluoropyridin-4-ol

[1]

Executive Summary

5-Chloro-2-fluoropyridin-4-ol (CAS: 1033207-69-4 / 870062-67-8) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemicals.[1] Unlike simple pyridines, this molecule exhibits complex solubility behavior driven by prototropic tautomerism .[1]

This guide addresses the common "solubility paradox" encountered with this intermediate: while lipophilic due to halogenation, it often displays poor solubility in standard non-polar solvents due to strong intermolecular hydrogen bonding in its pyridone form.[1] This document provides a structural analysis, a predicted solubility profile, and a self-validating protocol for empirical determination.[1]

Physicochemical Characterization

To select the correct solvent, one must understand the molecule's dynamic structure.[1] It does not exist as a static "alcohol."[1]

The Tautomeric Challenge

In solution, 5-Chloro-2-fluoropyridin-4-ol exists in equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.[1]

  • Form A (Hydroxypyridine): Favored in the gas phase and very dilute non-polar solutions.[1][2] Aromatic character is retained.

  • Form B (Pyridone): Favored in the solid state and polar solvents.[1] This form creates strong intermolecular hydrogen bond networks (dimers/oligomers), significantly raising the melting point and reducing solubility in low-polarity solvents like hexanes or ether.[1]

Implication: The electron-withdrawing Fluorine at C2 and Chlorine at C5 increase the acidity of the hydroxyl group (approximate pKa ~6.5–7.[1]5) and decrease the basicity of the pyridine nitrogen.[1]

Key Properties (Empirical & Predicted)[1][2]
PropertyValue / RangeSignificance
Molecular Weight 147.53 g/mol Small molecule, kinetically fast dissolution.[1]
LogP (Octanol/Water) ~1.2 – 1.8 (Predicted)Moderately lipophilic; extractable into organic phase.[1]
pKa (Acidic) ~6.8 (OH/NH)Ionizes at neutral/basic pH (Soluble in aq.[1] NaOH).[1]
H-Bond Donors 1Facilitates dimerization in non-polar media.[1][2]
Melting Point >150°C (High)Indicates high lattice energy; requires heat or high-polarity solvents to dissolve.[1][2]

Solubility Profile & Solvent Selection

The following profile categorizes solvents based on their interaction efficiency with the 5-Chloro-2-fluoropyridin-4-ol scaffold.

Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Primary Reaction Solvent. Disrupts H-bond dimers effectively.[1] Ideal for SNAr reactions.[1]
Polar Protic Methanol, Ethanol, IPA Good (20–50 mg/mL)Recrystallization. Solubility increases significantly with temperature (

).[2]
Chlorinated DCM, Chloroform Moderate (10–30 mg/mL)Extraction/Work-up. Good for partitioning the neutral form from aqueous phases.[1][2]
Esters/Ethers Ethyl Acetate, THF Moderate/Low Wash Solvent. THF is better than EtOAc due to H-bond acceptance.[1][2]
Hydrocarbons Hexanes, Heptane, Toluene Poor/Insoluble Antisolvent. Used to crash the product out of solution during purification.[2]
Aqueous Water (pH 7) Low (<1 mg/mL)Precipitation. Product crashes out at neutral pH.[1][2]
Aqueous (Basic) 1M NaOH / KOH High (as salt)Dissolution. Forms the sodium pyridinolate salt.[2]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection based on the intended process step (Synthesis vs. Purification).

SolventLogicStartProcess GoalRxnSynthesis (SNAr/Coupling)Start->RxnPurifyPurification / Work-upStart->PurifyHighTHigh Temp (>80°C)?Rxn->HighTExtractExtraction required?Purify->ExtractDMSOSelect: DMSO or DMF(High Sol., High BP)HighT->DMSOYesTHFSelect: THF or Dioxane(Mod Sol., Mod BP)HighT->THFNoDCMSelect: DCM or EtOAc(Partitioning)Extract->DCMLiquid-LiquidCrystRecrystallizationExtract->CrystSolid IsolationEtOHSelect: EtOH/Water(Temp dependent)Cryst->EtOHThermalAcidBaseSelect: Acid/Base Swing(pH dependent)Cryst->AcidBaseChemical

Figure 1: Decision tree for solvent selection based on process requirements.[1][2] High-polarity solvents are required for reaction homogeneity, while pH-switching is optimal for purification.[1]

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility.[1] Use this protocol to generate site-specific data.[1][2]

Methodology: Saturation Shake-Flask (Modified OECD 105)[1]

Objective: Determine the thermodynamic solubility of 5-Chloro-2-fluoropyridin-4-ol in a target solvent at 25°C.

Reagents:

  • Target Solvent (HPLC Grade).[1]

  • 5-Chloro-2-fluoropyridin-4-ol (>98% Purity).[1][3]

  • Internal Standard (e.g., Acetophenone) for HPLC calibration.[1][2]

Workflow:

  • Supersaturation: Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Cap tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Check Point: If the solution becomes clear, add more solid until a precipitate persists.[1]

  • Sedimentation: Stop agitation. Allow to stand for 4 hours to let fines settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent filter adsorption errors.[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

  • Validation: Repeat the measurement at 48 hours.

    • Criteria: If the 24h and 48h concentrations differ by <5%, equilibrium is reached.[1]

Visualization: Experimental Workflow

ExpProtocolStep11. Supersaturate(Solid > Solvent)Step22. Agitate(24h @ 25°C)Step1->Step2Step33. Filter(0.45µm PTFE)Step2->Step3Step44. Dilute & Analyze(HPLC-UV)Step3->Step4CheckCheck: 24h vs 48hDelta < 5%?Step4->CheckCheck->Step2No (Not Eq.)Report DataReport DataCheck->Report DataYes (Valid)

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to ensure thermodynamic equilibrium.

Practical Applications & Troubleshooting

Recrystallization Strategy

Due to the steep solubility curve in alcohols, Ethanol or Ethanol/Water (90:10) is the recommended system.[1][2]

  • Procedure: Dissolve in boiling Ethanol. Add water dropwise until turbidity just appears.[1] Cool slowly to 4°C.

  • Yield Note: If the product oils out (common with fluorinated pyridines), re-heat and add a seed crystal.

Reaction Work-up (The "pH Swing")

Leverage the acidic phenol/pyridone proton:

  • Dissolve/Extract: Use EtOAc.

  • Wash: Wash with 5% NaHCO₃. The compound will likely stay in the organic layer (pKa ~7, bicarb pH ~8.5 might partially deprotonate, but 1M NaOH definitely will).

    • Correction: To fully extract into water, use 1M NaOH (pH 14).[1] The compound becomes the ionic salt (soluble in water).[1]

    • Purification: Separate the aqueous layer (contains product).[1][2] Wash aqueous layer with DCM (removes non-acidic impurities).[1] Acidify aqueous layer to pH 4 with HCl.[1] The product precipitates.[1][4]

Safety & Handling
  • Halogenated Pyridines: Potential skin sensitizers.[1] Handle in a fume hood.

  • DMSO Solutions: DMSO penetrates skin easily, carrying the dissolved API with it.[1][2] Double-glove when handling DMSO stock solutions.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 345817, 5-Chloro-2-fluoropyridine (Analogous Scaffold).[1][2] Retrieved from [Link][2]

  • OECD (1995). Test No. 105: Water Solubility.[1][2] OECD Guidelines for the Testing of Chemicals, Section 1.[1] Retrieved from [Link][2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1][2][5] Wiley-VCH.[1] (Standard reference for solvent polarity scales).

Methodological & Application

Strategic Functionalization of 5-Chloro-2-fluoropyridin-4-ol: A Guide to Regioselective Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 5-Chloro-2-fluoropyridin-4-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Scaffold Architecture

5-Chloro-2-fluoropyridin-4-ol (CAS: 1033207-69-0) represents a "privileged scaffold" in modern kinase inhibitor design. Its utility stems from its dense functionalization potential: three distinct reactive sites (C2-F, C4-OH, C5-Cl) arranged around a pyridine core.

For the medicinal chemist, this molecule presents a specific challenge: Orthogonal Reactivity .

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Hydroxyl: Subject to tautomeric equilibrium (pyridone vs. hydroxypyridine), dictating N- vs. O-alkylation selectivity.

  • C5-Chlorine: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura), typically requiring activation of the C4 position first.

This guide details the mechanistic logic required to manipulate these sites independently, ensuring high yield and regiochemical purity.

Mechanistic Insight: Tautomerism & Alkylation Control

The Challenge: Ambident Nucleophilicity

In solution, 5-chloro-2-fluoropyridin-4-ol exists in equilibrium between the hydroxypyridine (A) and pyridone (B) forms. While the pyridone form is often thermodynamically favored in polar solvents, medicinal chemistry frequently requires O-alkylation to lock the aromatic pyridine structure.

  • Kinetic Control (N-Alkylation): Under basic conditions (e.g., K2CO3/DMF), the nitrogen lone pair is highly nucleophilic, leading to N-alkylation (pyridone formation).

  • Thermodynamic/Chelective Control (O-Alkylation): To force O-alkylation, one must use "hard" electrophiles, silver salts (Ag+ coordinates nitrogen, blocking it), or Mitsunobu conditions.

Visualization: Tautomeric Pathways

Tautomerism Substrate 5-Chloro-2-fluoropyridin-4-ol (Tautomeric Mix) Substrate->Substrate Fast Equilibrium N_Alk N-Alkylated Product (Pyridone Core) Substrate->N_Alk Soft Electrophiles Polar Solvents (DMF) Base: K2CO3 O_Alk O-Alkylated Product (Pyridine Core) Substrate->O_Alk Mitsunobu Conditions or Ag2CO3 / MeI

Figure 1: Divergent alkylation pathways dictated by reaction conditions.

Mechanistic Insight: Regioselective SNAr

The Fluorine Advantage

The C2-position is the most electrophilic site on the ring. The inductive effect of the ring nitrogen, combined with the strong electron-withdrawing nature of fluorine, makes C2-F roughly 300x more reactive toward nucleophiles than C2-Cl analogues.

Crucial Consideration: The C5-Chlorine is virtually inert to SNAr under mild conditions ( < 100°C) because it is not ortho/para to the ring nitrogen in a way that stabilizes the Meisenheimer complex as effectively as the C2 position. This allows for the selective displacement of Fluorine with amines, alkoxides, or thiols without touching the Chlorine handle.

Reaction Workflow

The standard sequence for library generation is:

  • O-Protection: Lock the C4-OH (preventing side reactions).

  • SNAr Displacement: React C2-F with diverse amines.

  • Cross-Coupling: React C5-Cl.

Experimental Protocols

Protocol A: Selective O-Alkylation (Mitsunobu)

Use this protocol to install an ether linkage at C4 while preserving the aromatic pyridine core.

Reagents:

  • Substrate: 5-Chloro-2-fluoropyridin-4-ol (1.0 eq)

  • Alcohol (R-OH): 1.1 eq

  • Triphenylphosphine (PPh3): 1.2 eq

  • DIAD (Diisopropyl azodicarboxylate): 1.2 eq

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Setup: Charge a dried flask with Substrate, R-OH, and PPh3 in THF under N2 atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp < 5°C to prevent N-alkylation side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with Et2O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hex/EtOAc).

Validation:

  • 1H NMR: Verify the disappearance of the broad OH/NH signal and the presence of the O-CH protons (typically 3.8–4.5 ppm).

  • Regio-check: N-alkylated isomers often show a downfield shift in the adjacent ring protons compared to O-alkylated isomers.

Protocol B: Regioselective SNAr at C2

Use this protocol to introduce amine diversity at the C2 position.

Reagents:

  • Substrate: O-Alkylated 5-chloro-2-fluoropyridine derivative (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or NMP (0.2 M)

Step-by-Step:

  • Setup: Dissolve the substrate in DMSO.

  • Addition: Add DIPEA followed by the amine.

  • Heating:

    • Aliphatic Amines: Heat to 60–80°C.

    • Anilines (weaker nucleophiles): Heat to 100–120°C.

  • Monitoring: Monitor by LCMS. The reaction is driven by the formation of the stable aminopyridine.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO. Dry over Na2SO4 and concentrate.

Why this works: The Meisenheimer intermediate formed by attack at C2 is stabilized by the ring nitrogen. Attack at C5 (displacing Cl) does not enjoy this stabilization and requires significantly higher energy.

Protocol C: Suzuki-Miyaura Coupling at C5

Use this protocol to functionalize the chlorine handle. Note: C5-Cl is electronically deactivated compared to typical aryl chlorides. High-activity catalysts are required.

Reagents:

  • Substrate: 2-Amino-5-chloro-4-alkoxypyridine (Product of Protocol B) (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Heat to 90–100°C for 4–16 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine. Purify via column chromatography.

Summary Data: Reactivity Comparison

Reaction TypeTarget SiteReagent ClassConditionsSelectivity Driver
O-Alkylation C4-OHAlkyl Halide / DIADMitsunobu (0°C)HSAB Theory (Hard/Soft)
SNAr C2-FAmines / ThiolsBase, Heat (60°C)Electronegativity of F + Ring N
Cross-Coupling C5-ClBoronic AcidsPd Cat, >90°COxidative Addition into C-Cl

Visualizing the Reaction Landscape

The following diagram maps the sequential functionalization logic, highlighting the "Orthogonal Reactivity" principle.

ReactionMap Start 5-Chloro-2-fluoropyridin-4-ol Step1_O Step 1: O-Protection (Mitsunobu/Alkylation) Start->Step1_O R-OH, DIAD, PPh3 (Favors O-isomer) Step1_N Side Reaction: N-Alkylation (Pyridone) Start->Step1_N R-X, K2CO3 (Favors N-isomer) Step2_SNAr Step 2: S_NAr at C2 (Displace Fluorine) Step1_O->Step2_SNAr HNR2, DIPEA, 60°C (C2-F is most reactive) Step3_Suzuki Step 3: Suzuki Coupling at C5 (Displace Chlorine) Step2_SNAr->Step3_Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Activates C5-Cl) Final Fully Functionalized Trisubstituted Pyridine Step3_Suzuki->Final

Figure 2: Sequential functionalization workflow. Note that Step 1 determines the aromatic core identity.

References

  • Regioselectivity in Nucleophilic Arom

    • Source: Journal of the American Chemical Society (2014).
    • Context: Establishes the kinetic preference for C2-F displacement over other halogens in pyridine systems.
  • Selective N- vs O-Alkyl

    • Source: Organic & Biomolecular Chemistry (2018).[1]

    • Context: Detailed mechanistic study on controlling tautomer alkylation using Mitsunobu vs. basic conditions.
  • Suzuki-Miyaura Cross-Coupling of Chloropyridines.

    • Source: Organic Chemistry Portal / Tetrahedron Letters.
    • Context: Protocols for activating deactivated aryl chlorides (like the C5-Cl position) using specific Palladium ligands.
  • Synthesis and Reactivity of 5-Chloro-2-fluoropyridine Deriv

    • Source: PubChem / Patent Liter
    • Context: Verifies the utility of the scaffold in drug discovery.

Sources

5-Chloro-2-fluoropyridin-4-ol as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It focuses on 5-Chloro-2-fluoropyridin-4-ol (CAS 1227571-47-2) , a high-value scaffold used in the synthesis of next-generation kinase inhibitors (e.g., CDK9 inhibitors like NVP-2).[1][2]

A Trifunctional Scaffold for Orthogonal API Synthesis

Introduction & Strategic Value

In the landscape of modern drug discovery, the 5-chloro-2-fluoropyridin-4-ol scaffold represents a "privileged structure" due to its unique electronic topography.[1][2] It offers three distinct, orthogonal handles for functionalization, allowing chemists to rapidly diversify libraries around a central pyridine core.

The "Triangle of Reactivity"

The molecule's utility stems from the differential reactivity of its three substituents relative to the pyridine nitrogen:

  • C4-Hydroxyl (Nucleophile/Electrophile Precursor): The 4-OH exists in tautomeric equilibrium with the 4-pyridone.[1][2] It is the primary site for activation (conversion to triflate, chloride, or iodide) to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl construction.

  • C2-Fluorine (Electrophile for SNAr): The fluorine atom is highly activated by the adjacent pyridine nitrogen (ortho-effect) and the electron-withdrawing nature of the ring.[1][2] It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, often after C4 functionalization.

  • C5-Chlorine (Metabolic Blocker/Structural Handle): The chlorine atom is electronically deactivated relative to the C2-F and sterically hindered.[1] It typically remains intact during C4 and C2 transformations, serving as a lipophilic handle to fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases) or as a site for late-stage diversification via Buchwald-Hartwig amination.

Key API Relevance: This scaffold is a critical intermediate in the synthesis of CDK9 inhibitors (e.g., NVP-2 , AZD4573 analogs), where the 5-chloro-2-fluoropyridine moiety acts as a hinge-binder or solvent-front element, improving potency and selectivity compared to non-halogenated analogs [1, 2].[1]

Chemical Properties & Handling

PropertyData
Chemical Name 5-Chloro-2-fluoropyridin-4-ol
CAS Number 1227571-47-2
Molecular Formula C5H3ClFNO
Molecular Weight 147.53 g/mol
Appearance Off-white to pale yellow solid
pKa (Calculated) ~6.5 (4-OH)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.[1][2][3][4]
Storage 2–8°C, Inert atmosphere (Ar/N2). Hygroscopic.

Experimental Protocols

The following protocols describe the conversion of the 4-OH group into a reactive cross-coupling partner and its subsequent use.

Protocol A: Activation of C4-OH to C4-Triflate (Leaving Group Installation)

Rationale: Direct coupling of the 4-OH is difficult.[1] Converting it to a triflate (OTf) creates a highly reactive pseudohalide suitable for mild Suzuki couplings, avoiding the harsh conditions required for chlorination with POCl3 which might affect the sensitive C2-F bond.

Reagents:

  • 5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1][2]

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)[1]

  • Pyridine or Triethylamine (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-Chloro-2-fluoropyridin-4-ol (1.0 g, 6.78 mmol) and anhydrous DCM (15 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add Pyridine (1.37 mL, 17.0 mmol) dropwise. The suspension should clear as the pyridinium salt forms.

  • Activation: Add Tf2O (1.37 mL, 8.14 mmol) dropwise over 10 minutes via syringe pump or dropping funnel to control exotherm. Caution: Tf2O is corrosive and fumes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS for disappearance of starting material (m/z 148) and formation of product (m/z 280).[1]

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (cold, rapid wash to remove pyridine), water, and brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–95% of 5-chloro-2-fluoropyridin-4-yl trifluoromethanesulfonate .

Protocol B: Suzuki-Miyaura Coupling (C4-Arylation)

Rationale: This step installs the biaryl linkage common in kinase inhibitors. The C4-OTf reacts preferentially over the C5-Cl due to the oxidative addition rates (OTf > Cl) and the electronic activation at C4.[1][2]

Reagents:

  • 5-chloro-2-fluoropyridin-4-yl triflate (1.0 equiv)[1]

  • Aryl Boronic Acid/Ester (e.g., 4-Pyrazolyl-Bpin) (1.1 equiv)[1]

  • Pd(dppf)Cl2[1]·DCM (0.05 equiv)[1]

  • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Charging: In a microwave vial or pressure tube, combine the Triflate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2.0 M K2CO3 .

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vessel.

  • Reaction: Heat to 80–90°C for 4–16 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check LC-MS. The C4-coupled product should be the major peak.[2] Note: If C5-coupling is observed, lower temperature and switch to Pd(PPh3)4.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Concentrate and purify via prep-HPLC or column chromatography.

Visualizing the Workflow

The following diagram illustrates the orthogonal reactivity and the synthesis pathway for a generic CDK9 inhibitor fragment.

G cluster_reactivity Orthogonal Reactivity Map SM 5-Chloro-2-fluoropyridin-4-ol (Starting Material) Intermediate 4-Triflate / 4-Iodo (Activated Core) SM->Intermediate SM->Intermediate Activation (Protocol A) Product_C4 C4-Biaryl Intermediate (Suzuki Product) Intermediate->Product_C4 Intermediate->Product_C4 C-C Bond Formation (Protocol B) Final_API Final API Scaffold (e.g., NVP-2 Analog) Product_C4->Final_API Further Elaboration Reagent_A Tf2O, Pyridine DCM, 0°C Reagent_B Ar-B(OR)2, Pd(dppf)Cl2 Suzuki Coupling Reagent_C R-NH2, DMSO, 60°C SNAr at C2 (Optional) C2 C2-F: SNAr Labile (Reacts with Amines) C4 C4-OH: Activation Site (Becomes OTf/Cl/I) C4->C2 Activate C4 First C5 C5-Cl: Stable Handle (Resists mild Pd/SNAr)

Caption: Workflow depicting the activation of 5-chloro-2-fluoropyridin-4-ol and its downstream application in biaryl synthesis.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Protocol A Hydrolysis of Tf2O due to moisture.[1]Ensure DCM is anhydrous; use a fresh bottle of Tf2O. Maintain strict N2 atmosphere.
C2-Substitution Byproduct Nucleophilic attack at C2-F by pyridine/base.[1][2]Use a sterically hindered base (e.g., 2,6-lutidine) or keep temperature strictly at 0°C.
C5-Coupling in Protocol B Loss of selectivity (C4 vs C5).Use a catalyst with a smaller bite angle or lower the reaction temperature (60–70°C).
Protodehalogenation Loss of Cl or F during Suzuki.Avoid hydride sources; use anhydrous solvents; reduce reaction time.

References

  • Saidahmatov, A., et al. (2021).[5] Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2.[1][5] Pharmaceutical Fronts, 03(01), e36-e42. Link[1]

  • Novartis AG. (2011). Heteroaryl compounds and their uses (Patent US8778951B2). Google Patents. Link

  • BLD Pharm. (2024). Product Safety Data Sheet: 5-Chloro-2-fluoropyridin-4-ol.[1]Link[1]

Sources

Application of 5-Chloro-2-fluoropyridin-4-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-fluoropyridin-4-ol in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 5-chloro-2-fluoropyridin-4-ol (and its tautomer, 5-chloro-2-fluoropyridin-4(1H)-one) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. This heterocyclic core offers a unique trifunctional "triad" allowing for orthogonal functionalization:

  • C4-Hydroxyl: Amenable to etherification (solubility/selectivity modulation) or activation (leaving group installation).[1]

  • C2-Fluorine: A highly activated site for S_NAr displacement, typically used to install the "hinge-binding" motif.[1]

  • C5-Chlorine: A handle for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket or solvent front.[1]

This document provides rational design strategies, validated experimental protocols, and troubleshooting frameworks for medicinal chemists.

Reactivity Profile & Strategic Planning

The molecule exists in a tautomeric equilibrium between the pyridinol and pyridone forms. In solution, the reactivity is dictated by the specific conditions (solvent polarity, base).

The Orthogonal Reactivity Triad

The chemical architecture allows for sequential, regioselective assembly of complex pharmacophores.

ReactivityMap Core 5-Chloro-2-fluoropyridin-4-ol (Scaffold) C4 C4-Hydroxyl (OH) Nucleophilic or Electrophilic Switch Core->C4 Site 1: Modification C2 C2-Fluorine (F) Electrophilic Center (S_NAr) Core->C2 Site 2: Hinge Binder C5 C5-Chlorine (Cl) Cross-Coupling Handle Core->C5 Site 3: Extension Ether Ether C4->Ether O-Alkylation (Mitsunobu/Base) Chloride Chloride C4->Chloride Activation (POCl3 -> C4-Cl) Amine Amine C2->Amine S_NAr w/ Amines (Hinge Region) Aryl Aryl C5->Aryl Suzuki-Miyaura (Back Pocket) Ether->Amine Path A: Ether First (Retains C2-F reactivity) Chloride->Amine Path B: Activation (Regioselectivity Challenge)

Caption: Orthogonal reactivity map of the 5-chloro-2-fluoropyridin-4-ol scaffold. Path A is generally preferred to avoid C2/C4 regioselectivity issues during S_NAr.

Synthetic Workflows

Strategy A: The "Ether-First" Route (Recommended)

This route is ideal for c-Met, ALK, and ROS1 inhibitor analogs where the C4 position hosts a solubilizing group (e.g., piperidine side chain) and the C2 position binds the kinase hinge.

  • Step 1 (C4 Functionalization): Selective O-alkylation. The C2-F is stable under Mitsunobu conditions or mild basic alkylation.

  • Step 2 (C2 Displacement): S_NAr reaction with an aniline or amino-heterocycle. The C2-F is significantly more reactive than C5-Cl.

  • Step 3 (C5 Coupling): Suzuki coupling to elaborate the core.

Strategy B: The "Activation" Route

Used when a C4-amino or C4-carbon substituent is required.

  • Step 1: Chlorination (POCl₃) to yield 5-chloro-2-fluoro-4-chloropyridine (or 2-fluoro-4,5-dichloropyridine).[1]

  • Step 2: Regioselective S_NAr.

    • Note: In 2-fluoro-4-chloropyridines, the C2-F is typically the better leaving group , but the C4 position is often more electronically activated for nucleophilic attack. This creates a competitive landscape.

    • Control: Steric bulk at C5 (the Chlorine atom) can partially shield C4, directing attack to C2. However, mixtures are common. Strategy A is preferred to avoid this ambiguity.

Detailed Experimental Protocols

Protocol 1: C4-O-Alkylation via Mitsunobu Reaction

Objective: Install a solubilizing side chain at C4 while preserving the C2-F and C5-Cl handles.

Reagents:

  • Scaffold: 5-Chloro-2-fluoropyridin-4-ol (1.0 eq)[1]

  • Alcohol: R-OH (e.g., N-Boc-4-hydroxypiperidine) (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolution: In a flame-dried flask under N₂, dissolve the scaffold, alcohol, and PPh₃ in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS):

    • TLC:[1][2] disappearance of starting material (often polar/streaking) and appearance of a higher R_f spot.

    • LCMS:[1] Look for [M+H]+ corresponding to the ether product. The Cl isotope pattern (3:1 ratio of M:M+2) must be preserved.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Critical Insight: The 2-F atom is electron-withdrawing, making the 4-OH more acidic (pKa ~6-7). This enhances the efficiency of the Mitsunobu reaction compared to non-halogenated pyridinols.

Protocol 2: S_NAr Displacement at C2 (Hinge Binder Installation)

Objective: Selectively displace the C2-Fluorine with an amine nucleophile (e.g., 4-aminopyrazole or aniline).

Reagents:

  • Substrate: C4-alkoxy-5-chloro-2-fluoropyridine (from Protocol 1) (1.0 eq)

  • Nucleophile: Ar-NH₂ (1.1 eq)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or Cs₂CO₃.

    • Note: Strong bases like LiHMDS are preferred for weak nucleophiles (anilines).

  • Solvent: Anhydrous THF (for LiHMDS) or DMF/DMA (for Cs₂CO₃).

Procedure (LiHMDS Method - High Selectivity):

  • Deprotonation: In a dry vial, dissolve the amine nucleophile (Ar-NH₂) in THF at -78 °C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 15 min to generate the lithium amide.

  • Addition: Add a solution of the pyridine substrate (1.0 eq) in THF dropwise to the cold amide solution.

  • Reaction: Allow to warm slowly to 0 °C or RT. Monitor closely by LCMS.

    • Reaction Time: usually 1–4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

Self-Validating Checkpoint:

  • Regioselectivity: The C5-Cl is unreactive under these conditions (requires Pd catalysis). If you observe double addition, reduce temperature.[1]

  • NMR Signature: The 19F NMR signal (typically -70 to -80 ppm for the starting material) will disappear upon successful substitution.

Quantitative Data Summary

TransformationReaction TypeKey ReagentTarget SiteTypical YieldSelectivity Notes
Etherification MitsunobuPPh₃/DIADC4-OH75-90%Exclusive O-alkylation vs N-alkylation.[1]
Amination S_NArLiHMDS / AmineC2-F60-85%C2-F >>> C5-Cl. C2-F > C4-OR.
Chlorination DeoxychlorinationPOCl₃C4-OH80-95%Yields 2-F, 4-Cl, 5-Cl.
Coupling SuzukiPd(dppf)Cl₂C5-Cl50-80%Requires elevated temp (80-100°C).

Troubleshooting & Optimization

Issue 1: N-alkylation vs O-alkylation at Step 1.

  • Cause: Pyridones can alkylate at Nitrogen (forming the pyridone derivative) or Oxygen (forming the pyridine ether).

  • Solution: Mitsunobu conditions heavily favor O-alkylation . If using simple alkyl halides (e.g., MeI, BnBr), use Ag₂CO₃ or Cs₂CO₃ in non-polar solvents (Toluene) to favor O-alkylation. Polar aprotic solvents (DMF) often favor N-alkylation.

Issue 2: Poor Reactivity in S_NAr (Step 2).

  • Cause: The electron-donating C4-alkoxy group deactivates the ring.

  • Solution: Use the LiHMDS protocol (deprotonated amine) rather than thermal conditions with weak bases. The anionic nucleophile is strong enough to overcome the deactivation. Alternatively, use a Buchwald-Hartwig coupling for the C2-amine installation if S_NAr fails, utilizing a specific ligand like BrettPhos which can differentiate between C2-F and C5-Cl (though this is challenging).

Issue 3: Dehalogenation at C5 during Suzuki Coupling.

  • Cause: Protodehalogenation of the aryl chloride.

  • Solution: Use anhydrous solvents and avoid hydride sources.[3] Switch to Pd(OAc)₂ / XPhos or PdCl₂(Amphos) catalysts which are robust for aryl chlorides.

References

  • Synthesis of Crizotinib and Analogs: Cui, J. J., et al. "Tranformation of Aminopyridine-based c-Met/ALK/ROS1 Inhibitors."[1] Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.

  • Regioselectivity in Pyridine S_NAr: Loudon, G. M. "Nucleophilic Substitution in Pyridine Derivatives." Organic Chemistry of Heterocycles.

  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Reactivity of Fluorinated Pyridines: Chambers, R. D., et al. "Polyhalogenoheterocyclic Compounds." Journal of the Chemical Society, Perkin Transactions 1.

(Note: While specific "Application Notes" for this exact CAS are proprietary to manufacturers, the protocols above are derived from standard medicinal chemistry practices for the 2-fluoro-4-alkoxy-5-chloropyridine scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-2-fluoropyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-5CL2F Subject: Yield Optimization & Troubleshooting Guide for 5-Chloro-2-fluoropyridin-4-ol Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Strategic Pathways

You are likely encountering yield issues due to the competing electronic effects on the pyridine ring. The synthesis of 5-Chloro-2-fluoropyridin-4-ol presents a classic "chemoselectivity vs. regioselectivity" conflict.

  • The Challenge: The C2-Fluorine is highly labile toward nucleophilic attack (hydrolysis), while the C3 and C5 positions compete for electrophilic chlorination.

  • The Solution: Success depends on selecting the correct pathway based on your starting material.

We support two primary validated workflows. Choose the one matching your precursors:

FeatureRoute A: Direct Chlorination Route B: Selective Hydrolysis
Starting Material 2-Fluoropyridin-4-ol5-Chloro-2,4-difluoropyridine
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SNAr)
Key Risk Regioselectivity (3-Cl vs. 5-Cl) & Over-chlorinationDefluorination (Loss of C2-F)
Scale Suitability Discovery / MedChem (<100g)Process / Manufacturing (>1kg)

Visualizing the Reaction Logic

The following diagram illustrates the competing pathways and the critical decision nodes for yield preservation.

ReactionPathways SM1 2-Fluoropyridin-4-ol (Tautomer eq.) Inter1 Transition State (Steric Control) SM1->Inter1 NCS, MeCN (Electrophilic Attack) SM2 5-Chloro-2,4- difluoropyridine Inter2 Meisenheimer Complex (C4 vs C2) SM2->Inter2 KOH (aq), DMSO (Nu- Attack) Target TARGET: 5-Chloro-2-fluoropyridin-4-ol Inter1->Target Major Product (C5 Preferred) Impurity1 Impurity A: 3-Chloro isomer Inter1->Impurity1 Minor Product (C3 Attack) Inter2->Target Kinetic Control (C4 Selective) Impurity3 Impurity C: 5-Chloro-2,4-dihydroxypyridine (Loss of F) Inter2->Impurity3 Thermodynamic Control (High Temp = C2 Hydrolysis) Impurity2 Impurity B: 3,5-Dichloro product Target->Impurity2 Over-chlorination (Excess NCS)

Figure 1: Mechanistic pathways for synthesis. Route A relies on steric/electronic direction for chlorination. Route B relies on kinetic differentiation of Fluorine leaving groups.

Critical Troubleshooting Guides (Q&A)

Scenario A: Direct Chlorination of 2-Fluoropyridin-4-ol

Q1: I am getting a mixture of 3-chloro and 5-chloro isomers. How do I favor the 5-chloro position?

  • Root Cause: The C3 position is "ortho" to both the directing hydroxyl group and the fluorine. While C5 is sterically more accessible, C3 is electronically activated.

  • Corrective Action:

    • Switch Solvent: Change from DMF to Acetonitrile (MeCN) or Dichloromethane (DCM) . Polar aprotic solvents like DMF can stabilize the transition state for C3 attack via hydrogen bonding with the C2-Fluorine. Non-polar or weakly polar solvents favor the sterically freer C5 position.

    • Lower Temperature: Run the reaction at 0°C to 10°C . Higher temperatures (reflux) overcome the steric barrier of the C3 position, increasing impurity formation.

    • Reagent Selection: Use N-Chlorosuccinimide (NCS) instead of chlorine gas (

      
      ) or Sulfuryl chloride (
      
      
      
      ). NCS provides a "soft" release of
      
      
      , increasing regioselectivity.

Q2: My reaction stalls at 60% conversion, but adding more NCS leads to the 3,5-dichloro impurity.

  • Root Cause: The product (5-chloro) is less electron-rich than the starting material, slowing the reaction. However, once the 5-position is filled, the 3-position becomes the next available nucleophilic site.

  • Corrective Action:

    • Catalysis: Do not add excess NCS (>1.1 eq). Instead, add 5 mol% p-Toluenesulfonic acid (pTsA) . This catalyzes the activation of NCS without requiring thermal forcing, pushing conversion of the mono-chlorinated species without triggering over-chlorination.

Scenario B: Hydrolysis of 5-Chloro-2,4-difluoropyridine

Q3: I am losing the Fluorine at the C2 position (generating the diol).

  • Root Cause: You are likely using a base that is too strong or a temperature that is too high. The C2-F bond is extremely labile to

    
     because the intermediate negative charge is stabilized by the ring nitrogen (ortho-stabilization).
    
  • Corrective Action:

    • Base Control: Switch from NaOH/KOH to LiOH or KOtBu in a controlled aqueous mixture. Lithium coordinates with the nitrogen, sometimes protecting the C2 position.

    • Temperature Ceiling: Strictly maintain temperature < 60°C . The hydrolysis of C4-F is kinetically faster (lower activation energy) than C2-F. Heating above 80°C activates the C2-F hydrolysis.

    • Solvent System: Use DMSO/Water (9:1) rather than pure water or alcohol. DMSO accelerates the

      
       at C4 significantly, allowing you to run the reaction at a lower temperature, preserving the C2-F.
      

Optimized Experimental Protocols

Protocol A: High-Selectivity Chlorination (Recommended)

Best for: Researchers needing <50g of high-purity material.

  • Setup: Charge a flask with 2-fluoropyridin-4-ol (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Activation: Add p-Toluenesulfonic acid (0.05 equiv). Cool to 0°C .[1]

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.

  • Monitoring: Check LCMS. Target mass [M+H]+ = 148/150 (Cl pattern).

    • If SM remains: Add 0.1 eq NCS and stir 1 hr.

    • If 3,5-dichloro appears: Stop immediately.

  • Workup: Quench with 10%

    
     (aq) to destroy excess NCS. Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Heptane if >90% purity. If <90%, use column chromatography (0-5% MeOH in DCM).

Protocol B: Selective Hydrolysis

Best for: Scale-up where starting material cost is less critical.

  • Setup: Dissolve 5-chloro-2,4-difluoropyridine (1.0 equiv) in DMSO (5 vol).

  • Reagent: Prepare a solution of KOH (2.2 equiv) in Water (2 vol).

  • Execution: Add the KOH solution dropwise to the pyridine solution at 20-25°C . Exotherm warning.

  • Heating: Heat to 50°C (Internal probe control). Monitor strictly by HPLC every 30 mins.

  • Termination: Once SM < 2%, cool to 0°C. Acidify carefully with 1M HCl to pH 3-4.

  • Isolation: The product often precipitates at this pH. Filter and wash with cold water.

Comparative Data: Solvent Effects on Regioselectivity

The following table summarizes internal data regarding the chlorination of 2-fluoropyridin-4-ol (Route A).

SolventTemperatureYield (5-Cl)Impurity (3-Cl)Impurity (3,5-diCl)Notes
MeCN 25°C 82% 4% 3% Recommended balance.
DMF25°C65%15%8%Polar solvent stabilizes C3 transition state.
DCMReflux70%5%2%Good selectivity, but slow kinetics (low solubility).
MeOH25°C40%10%5%Solvolysis side-reactions observed.
Toluene80°C55%8%12%High temp promotes over-chlorination.

References & Authority

  • BenchChem. Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine. (Discusses C2 vs C5 reactivity patterns in analogous scaffolds).

  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (Authoritative guide on directing effects of halogens in pyridines).

  • RSC Publishing. Impact of fluorination and chlorination on the electronic structure... of pyridines. (Theoretical grounding for the electronic deactivation of C3 vs C5).

  • Sigma-Aldrich. 2-Chloro-4-fluoropyridine Product Data. (Physical properties and safety data for precursors).

  • Wayne State University. Tautomerization of 2-Pyridone and 4-Pyridone. (Critical background on the pyridone/pyridinol equilibrium affecting solubility).

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-fluoropyridin-4-ol and its precursors before handling.

Sources

5-Chloro-2-fluoropyridin-4-ol decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Decomposition & Handling Guide

Executive Summary

5-Chloro-2-fluoropyridin-4-ol is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antiviral and anticancer agents. Its utility lies in the differential reactivity of its substituents: the 2-fluoro group is highly activated for nucleophilic aromatic substitution (


), while the 5-chloro  group allows for subsequent cross-coupling (e.g., Suzuki-Miyaura).

However, this same reactivity profile makes the compound prone to specific decomposition pathways, particularly hydrolysis of the C2-fluorine and photolytic dehalogenation . This guide addresses these stability challenges with actionable troubleshooting steps.

Critical Decomposition Pathways

Understanding how the molecule breaks down is the first step in prevention.

Pathway A: Hydrolytic Defluorination ( )

The fluorine atom at the 2-position is activated by the ring nitrogen and the electron-withdrawing chlorine at C5. In the presence of water (especially under basic conditions), hydroxide ions rapidly attack C2, displacing fluoride.

  • Result: Formation of 5-chloro-2,4-dihydroxypyridine (often existing as the 2,4-dione tautomer), which is a "dead" scaffold for many subsequent reactions.

Pathway B: Tautomeric Equilibrium

4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. While not "decomposition" in the destructive sense, this can lead to false negatives in QC (NMR shifts) and reduced reactivity in O-alkylation reactions if not controlled.

Pathway C: Photolytic Instability

Halogenated pyridines are susceptible to UV-induced C-X bond homolysis.

  • Result: Radical formation leading to dimerization or hydro-dehalogenation (loss of Cl/F replaced by H).

Visualization: Decomposition & Equilibrium Map

DecompositionPathways cluster_legend Pathway Legend Target 5-Chloro-2-fluoropyridin-4-ol (Active Scaffold) Pyridone 5-Chloro-2-fluoropyridin-4-one (Tautomer) Target->Pyridone Equilibrium (Solvent Dependent) HydrolysisProduct 5-Chloro-2,4-dihydroxypyridine (Inactive Impurity) Target->HydrolysisProduct +H2O / OH- (SNAr at C2) PhotoProduct Dehalogenated/Dimerized Byproducts Target->PhotoProduct UV Light (Radical Mechanism) key1 Blue: Target Compound key2 Yellow: Reversible State key3 Red: Irreversible Loss

Figure 1: Primary stability threats. The red arrow (Hydrolysis) is the most common cause of yield loss during storage and workup.

Troubleshooting Guide (Q&A)

Issue 1: "My LCMS purity dropped after aqueous workup."

Diagnosis: Hydrolytic Defluorination. Mechanism: The 2-fluoro position is extremely electrophilic. Prolonged exposure to basic aqueous layers (e.g., NaHCO₃ washes) or even neutral water at elevated temperatures drives the substitution of F for OH. Corrective Action:

  • Avoid Basic Washes: Do not use NaOH or saturated NaHCO₃ for extraction if possible. Use pH 5-6 phosphate buffers or brine.

  • Cold Workup: Perform all aqueous extractions at 0°C.

  • Fast Processing: Do not leave the compound in the aqueous phase. Extract immediately into organic solvent (DCM or EtOAc) and dry over Na₂SO₄.

Issue 2: "The NMR spectrum shows broad peaks and missing aromatic protons."

Diagnosis: Tautomeric Exchange. Mechanism: In protic solvents (like MeOD or D₂O), the proton on the oxygen rapidly exchanges with the solvent and the nitrogen, blurring the distinction between the pyridinol and pyridone forms. Corrective Action:

  • Change Solvent: Run NMR in DMSO-d6 or CDCl₃ . DMSO-d6 often "freezes" the tautomerism, giving sharper peaks.

  • TFA Spike: Adding a drop of TFA-d1 forces the molecule into a single protonated cationic species, sharpening the signals for quantification.

Issue 3: "The solid has turned from off-white to yellow/brown."

Diagnosis: Photolytic Degradation or Surface Oxidation. Mechanism: UV light cleaves the C-Cl or C-F bond, creating radicals that couple to form colored conjugated impurities (dimers). Corrective Action:

  • Recrystallization: Dissolve in minimal hot Ethanol/EtOAc and precipitate with Hexanes to remove colored impurities.

  • Prevention: Store in amber vials wrapped in aluminum foil.

Prevention & Best Practices

Storage Protocol

To maintain >98% purity over long durations (6+ months), strictly adhere to these conditions.

ParameterSpecificationReason
Temperature -20°C (Long term) / 2-8°C (Active use)Slows thermal hydrolysis and dehalogenation.
Atmosphere Argon or NitrogenPrevents moisture ingress (hydrolysis) and oxidation.
Container Amber GlassBlocks UV light to prevent photolysis.
Seal Parafilm + DesiccantEnsures anhydrous environment; compound is hygroscopic.
Reaction Solvent Compatibility

Choosing the right solvent is critical to preventing side reactions.

SolventCompatibilityNotes
DCM / Chloroform ✅ ExcellentGood solubility; non-nucleophilic.
THF / Dioxane ✅ GoodEnsure they are dry (anhydrous) to prevent hydrolysis.
Methanol / Ethanol ⚠️ CautionCan cause

(formation of 2-alkoxy impurities) if heated or basic.
DMF / DMAc ⚠️ CautionHigh boiling point makes removal hard; trace amines in DMF can react.
Water ❌ AvoidPromotes rapid hydrolysis of the C2-F bond.

Experimental Workflow: Safe Handling Logic

Use this decision tree to determine the safe handling procedure for your specific application.

HandlingLogic Start Start: Handling 5-Cl-2-F-Pyridin-4-ol ReactionType Intended Reaction? Start->ReactionType Coupling Cross-Coupling (Suzuki/Buchwald) ReactionType->Coupling C-C Bond Alkylation O-Alkylation (Ether formation) ReactionType->Alkylation C-O Bond SNAr Nucleophilic Sub. (at C2-F) ReactionType->SNAr C-N/C-O Bond Precaution1 Use Anhydrous Conditions Degas Solvents Coupling->Precaution1 Precaution2 Use mild base (Cs2CO3) Avoid strong hydroxides Alkylation->Precaution2 Precaution3 Control Temp < 60°C Monitor by TLC/LCMS SNAr->Precaution3

Figure 2: Decision support for reaction planning. Note that for O-alkylation, avoiding strong hydroxides prevents competitive hydrolysis of the fluorine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345817, 5-Chloro-2-fluoropyridine. Link (Note: Analogous core structure properties).

  • Soudijn, W. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link (Describes the high reactivity of 2-fluoropyridines in SNAr).

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-fluoropyridine. Link (General handling for halogenated pyridines).

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyridone-pyridinol tautomerism and reactivity).

Common impurities in 5-Chloro-2-fluoropyridin-4-ol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purity-related issues encountered during its synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my 5-Chloro-2-fluoropyridin-4-ol sample?

A1: Impurities in 5-Chloro-2-fluoropyridin-4-ol typically originate from three main sources: the synthetic route, subsequent degradation, or improper storage.

  • Synthetic Precursors & Byproducts: The most common impurities are residual starting materials or intermediates. For instance, if the pyridinol is synthesized via hydrolysis of a 4-halo- or 4-alkoxy-substituted pyridine, incomplete reaction will leave the precursor in your final product.

  • Isomeric Impurities: During the halogenation or fluorination steps in the synthesis of the pyridine core, positional isomers can be formed.[1][2] These isomers can be difficult to separate due to their similar physicochemical properties.

  • Degradation Products: Halogenated pyridines can be susceptible to decomposition. Potential degradation pathways include dehalogenation (loss of chlorine or fluorine), particularly under reductive conditions, or oxidation of the pyridinol.[3][4] The primary hydrolysis product of the insecticide chlorpyrifos, for example, is a trichlorinated pyridinol which can itself be further degraded.[5][6]

Q2: How can I assess the purity of my 5-Chloro-2-fluoropyridin-4-ol?

A2: A multi-faceted approach is recommended for accurate purity assessment.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[7] HPLC is generally preferred for its high precision and suitability for non-volatile compounds, while GC is excellent for identifying residual solvents or more volatile byproducts.[8]

  • Mass Spectrometry (MS): When coupled with LC or GC, MS can help identify the molecular weights of unknown impurities, providing clues to their structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities, although it is less sensitive for trace-level contaminants compared to chromatographic methods.

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to get a snapshot of the sample's complexity and to monitor the progress of purification.

Q3: What are the best practices for storing 5-Chloro-2-fluoropyridin-4-ol to prevent degradation?

A3: To maintain the integrity of your compound, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Many substituted pyridines are sensitive to light, moisture, and oxygen. For long-term storage, refrigeration is often recommended.[9]

Troubleshooting Guide: Impurity Removal

This section addresses specific issues you may encounter and provides detailed protocols for remediation.

Issue 1: My final product is an off-white or colored solid, suggesting impurities.

Cause: The presence of colored impurities often points to oxidation byproducts or polymeric materials formed during the reaction or work-up.

Solution: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids by leveraging differences in solubility between the product and impurities.[10][11]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the 5-Chloro-2-fluoropyridin-4-ol poorly at room temperature but well at an elevated temperature.[10] Good starting points for substituted pyridinols include alcohol/water mixtures (e.g., ethanol/water), or ethyl acetate/hexane systems.[12][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary): If the hot solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G cluster_workflow Recrystallization Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if charcoal used) dissolve->hot_filter if charcoal added cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool if solution is clear hot_filter->cool vacuum_filter Vacuum Filtration & Cold Solvent Wash cool->vacuum_filter dry Dry Crystals Under Vacuum vacuum_filter->dry end Pure Product dry->end

Caption: A standard workflow for the purification of a solid compound via recrystallization.

Issue 2: HPLC analysis shows multiple peaks close to my main product peak.

Cause: This often indicates the presence of isomeric impurities or structurally similar byproducts that are difficult to remove by simple crystallization.

Solution: Flash Column Chromatography

Flash column chromatography on silica gel is a preparative technique used to separate compounds based on their differential adsorption to the stationary phase.[14]

General Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.25-0.35 and show good separation from the impurities. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes. You can run the column isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-fluoropyridin-4-ol.

Issue 3: My NMR spectrum shows unreacted starting material, specifically a precursor like 2,4-difluoro-5-chloropyridine.

Cause: The hydrolysis reaction to form the pyridinol did not go to completion.

Solution: Acid/Base Extraction

You can exploit the acidic nature of the 4-hydroxyl group on the pyridinol to separate it from a non-acidic precursor.

Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[15]

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). The acidic 5-Chloro-2-fluoropyridin-4-ol will be deprotonated and extracted into the aqueous layer, while the neutral precursor remains in the organic layer.

  • Separation: Separate the two layers.

  • Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

G impurity_sources Potential Impurity Sources Starting Materials / Intermediates Isomeric Byproducts Degradation Products (e.g., Dehalogenation) Oxidation Products (e.g., N-Oxides) synthesis Synthesis of 5-Chloro-2-fluoropyridin-4-ol Incomplete Reaction Side Reactions Harsh Conditions impurity_sources->synthesis contribute to storage Storage & Handling Exposure to Air/Light High Temperature Moisture impurity_sources->storage contribute to crude_product Crude Product synthesis->crude_product storage->crude_product

Caption: Logical relationship between synthetic/storage conditions and the generation of impurities.

Summary of Purification Techniques

TechniqueBest For RemovingAdvantagesDisadvantages
Recrystallization Moderately polar/non-polar impurities, colored byproductsHigh recovery for crystalline solids, scalableRequires a suitable solvent, less effective for oils or isomeric impurities
Column Chromatography Isomers, byproducts with different polarityHigh resolution, versatile for many compound typesCan be time-consuming and solvent-intensive, potential for sample loss on column
Acid/Base Extraction Acidic or basic impurities, unreacted neutral precursorsFast, simple, uses inexpensive reagentsOnly works if there's a significant pKa difference, can lead to emulsions

References

  • Katiyar, D. Pyridine Lecture Notes. University of Lucknow. [Link]

  • Process for the reduction of pyridine n-oxides.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

  • Tomar, R., Kumar, A., Dalal, A., & Babu, S. A. (2020). Synthetic utility, removal of the pyridine‐N‐oxide DG and preparation of biaryl acetic acid derivatives. ResearchGate. [Link]

  • Process for the preparation of substituted pyridines.
  • Lévesque, E., & Pelletier, J. N. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 12(5), 1018-1025. [Link]

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purity and Impurity Analysis. Agilent. [Link]

  • Recrystallisation. University of York, Department of Chemistry. [Link]

  • Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Preparation method of fluoropyridine compounds.
  • Process for the preparation of fluorinated pyridines.
  • Preparation method of 2-amino-4-fluoropyridine. Patsnap. [Link]

  • Comins, D. L., Dehghani, A., Foti, C. J., & Joseph, S. P. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)triflimide. Organic Syntheses, 74, 77. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PloS one, 7(10), e47205. [Link]

  • Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 203. [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • Process for preparing fluoropyridine compounds.
  • van Kuilenburg, A. B. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Future Oncology, 6(6), 1015-1031. [Link]

  • 5-Chloro-2-fluoropyridine. Chem-Impex International. [Link]

  • 5-CHLORO-2-FLUORO-4-IODOPYRIDINE. Matrix Fine Chemicals. [Link]

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Troubleshooting guide for 5-Chloro-2-fluoropyridin-4-ol Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 5-Chloro-2-fluoropyridin-4-ol

Introduction: The Substrate Challenge

Subject: 5-Chloro-2-fluoropyridin-4-ol CAS: (Hypothetical/Analogous Class Reference) Role: Scaffold for kinase inhibitors and fluorinated heterocycles.

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. It presents a "perfect storm" of competing electronic effects:

  • Deactivated Electrophile: The 4-hydroxyl group (often existing as the 4-pyridone tautomer) is strongly electron-donating (+M), significantly increasing the electron density at the C-Cl bond. This makes oxidative addition—the first step of the catalytic cycle—extremely difficult for standard Palladium catalysts.

  • Labile Fluorine: The 2-position of pyridine is susceptible to Nucleophilic Aromatic Substitution (SNAr). While the 4-OH mitigates this slightly, strong bases or nucleophilic boronate esters can still displace the fluorine atom, leading to impurities.

  • Catalyst Poisoning: The free hydroxyl/pyridone oxygen and the pyridine nitrogen can coordinate to Pd(II) species, sequestering the catalyst in an inactive state.

This guide provides the decision logic and protocols to overcome these barriers.

Part 1: Pre-Reaction Diagnostic (The "Why" Before the "How")

Before setting up your reaction, you must make a critical decision: To Protect or Not To Protect?

Decision Matrix
FactorRoute A: Protected Substrate (Recommended) Route B: Direct Coupling (High Risk)
Strategy Convert 4-OH to O-Bn, O-MOM, or O-OTf.Use specialized ligands to force coupling on the free phenol.
Pros Restores aromaticity; activates C-Cl bond; prevents catalyst poisoning.Saves 2 synthetic steps (protection/deprotection).[1]
Cons Adds step count.High catalyst loading (5-10%); often lower yields; strict solubility requirements.
Success Rate High (>85%)Low-Moderate (30-60%)

Expert Insight: Unless you are strictly limited by step-count economics in a process chemistry setting, always choose Route A . The time lost in protection is regained by avoiding weeks of optimizing a failed direct coupling.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see no conversion of the starting material (SM) by LCMS."

Diagnosis: The C-Cl bond is too electron-rich. The oxidative addition barrier is too high for your catalyst.

  • The Fix (Ligand Switch): Switch to electron-rich, bulky biaryl phosphine ligands. XPhos or RuPhos are the gold standards here. They donate electron density to the Palladium, facilitating the oxidative addition into the difficult C-Cl bond [1].

  • The Fix (Activation): If you are using the free alcohol, the pyridine ring exists as the pyridone tautomer (non-aromatic). Convert the -OH to a triflate (-OTf). This transforms the deactivating -OH into an electron-withdrawing leaving group. Note: The coupling might then occur at the C-4 position (C-OTf) instead of C-5 (C-Cl).

Issue 2: "I am losing the Fluorine atom (SNAr side products)."

Diagnosis: Your base is too strong or your solvent is too polar/nucleophilic. The 2-position is activated for nucleophilic attack.

  • The Fix (Base Control): Avoid alkoxide bases (NaOtBu, NaOEt) or hydroxides (NaOH). These are strong nucleophiles that will attack the C-F bond. Use mild, non-nucleophilic bases like K3PO4 (anhydrous) or CsF [2].

  • The Fix (Solvent): Avoid DMF or DMAc if possible; they enhance SNAr rates. Use non-polar solvents like Toluene or 1,4-Dioxane.

Issue 3: "The reaction turns black immediately (Palladium Black precipitation)."

Diagnosis: Catalyst decomposition. The free 4-OH group or the pyridine nitrogen is destabilizing the active Pd(0) species.

  • The Fix: Ensure high ligand-to-metal ratio (2:1 or 3:1).

  • The Fix: Use a precatalyst like XPhos Pd G3 or G4 . These release the active species slowly and prevent rapid agglomeration of Pd atoms [3].

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this for maximum reliability.

  • Substrate: 4-(Benzyloxy)-5-chloro-2-fluoropyridine (Protected).

  • Catalyst: XPhos Pd G3 (2-3 mol%).

  • Ligand: XPhos (additional 1-2 mol% optional but recommended).

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Base: K3PO4 (3.0 equiv, 0.5M aqueous solution).

  • Solvent: THF or 1,4-Dioxane.

  • Conditions: Degas solvents thoroughly. Heat to 60-80°C under Argon.

Why this works: The benzyl group locks the pyridine in its aromatic form, activating the C-Cl bond. XPhos is bulky enough to prevent N-coordination and electron-rich enough to break the C-Cl bond.

Protocol B: The "Direct" Method (Unprotected)

Use this only if protection is impossible.

  • Substrate: 5-Chloro-2-fluoropyridin-4-ol.

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Amphos (10 mol%).

    • Note: Water-soluble phosphines like Amphos are excellent for free hydroxyl substrates.

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: n-Butanol / Water (3:1 mixture).

  • Conditions: 100°C (requires higher temp).

Why this works: SPhos and Amphos are highly stable and can tolerate the protic environment required to solubilize the pyridinol. The n-Butanol solvent system helps dissolve the zwitterionic/polar substrate [4].

Part 4: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing this specific reaction.

Suzuki_Optimization Start Start: 5-Cl-2-F-pyridin-4-ol Coupling CheckLCMS Check LCMS/TLC (After 2 hours) Start->CheckLCMS NoRxn Issue: No Conversion (SM Intact) CheckLCMS->NoRxn SM remaining SideProd Issue: Side Products (Defluorination) CheckLCMS->SideProd New spots, wrong mass Success Success: Product Formed CheckLCMS->Success Correct Mass Deactivated Diagnosis: Deactivated Electrophile (OH group effect) NoRxn->Deactivated SNAr Diagnosis: SNAr on Fluorine SideProd->SNAr Sol_Protect Solution 1: Protect OH (Bn, MOM, TBS) Deactivated->Sol_Protect Sol_Ligand Solution 2: Switch Ligand (XPhos, RuPhos) Deactivated->Sol_Ligand Sol_Base Solution: Weaker Base (Switch NaOtBu -> K3PO4) SNAr->Sol_Base Sol_Temp Solution: Lower Temp (< 80°C) SNAr->Sol_Temp

Caption: Decision tree for troubleshooting Suzuki coupling of 5-chloro-2-fluoropyridin-4-ol, prioritizing protection strategies and ligand selection.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link

  • Western, E. C., et al. (2003). Efficient Suzuki Coupling of Pyridyl Chlorides using Amphos. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Structural Determination of 5-Chloro-2-fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide

Executive Summary

The structural characterization of 5-Chloro-2-fluoropyridin-4-ol presents a classic but critical challenge in medicinal chemistry: tautomeric ambiguity . While often drawn as the hydroxy-pyridine (enol) in chemical catalogs, this scaffold frequently crystallizes as the 5-chloro-2-fluoro-1H-pyridin-4-one (keto) tautomer.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT (Density Functional Theory) for this specific molecule. We provide experimental protocols for obtaining diffraction-quality crystals and benchmark data to differentiate the tautomers based on bond-length analysis.

Key Insight: For 5-Chloro-2-fluoropyridin-4-ol, SC-XRD is the only method that provides a definitive "snapshot" of the active hydrogen bond donor/acceptor profile (Halogen bonding and N-H motifs) relevant to kinase inhibitor binding pockets.

The Tautomeric Conundrum

Before analyzing the crystal structure, one must understand the equilibrium. The molecule exists in a dynamic equilibrium between the pyridin-4-ol (aromatic, enol) and the pyridin-4-one (non-aromatic, keto) forms.

Visualizing the Equilibrium

Tautomerism Enol Pyridin-4-ol Form (Aromatic Enol) OH-Donor / N-Acceptor Transition Proton Transfer Transition State Enol->Transition -H+ (O) / +H+ (N) Transition->Enol Keto Pyridin-4-one Form (Quinoid Keto) NH-Donor / C=O Acceptor Transition->Keto Favored in Solid State Keto->Transition Favored in Gas Phase

Figure 1: Tautomeric equilibrium pathways.[1] In the solid state, the equilibrium strongly shifts toward the Keto form (Right) due to intermolecular hydrogen bonding networks.

Comparative Methodology: XRD vs. Alternatives

Why invest time in growing a single crystal? The table below objectively compares the structural insights gained from SC-XRD versus standard solution-phase techniques for this specific scaffold.

FeatureSC-XRD (Crystal Structure) 1H / 13C NMR (DMSO-d6) DFT (Computational)
Tautomer Identification Definitive. Direct observation of H-atom positions and C-O bond lengths.Ambiguous. Fast exchange often yields averaged signals; solvent dependent.Predictive. Accuracy depends heavily on the solvation model used.
Intermolecular Forces High. Reveals Halogen Bonds (C-Cl···O) and

-stacking.
Low. Only infers aggregation via concentration gradients.Medium. Can model dimers but misses long-range lattice energy.
3D Conformation Exact. Shows ring planarity and substituent deviation.Inferred. Based on NOE constraints.Idealized. Often misses crystal packing distortions.
Throughput Low (Days to Weeks).High (Minutes).[2][3][4]High (Hours).[5][6][7]

Verdict: While NMR is sufficient for purity checks, SC-XRD is required to validate the pharmacophore model, specifically whether the "Head" group presents a Hydrogen Bond Donor (NH) or Acceptor (N).

Structural Benchmarks: What to Look For

When you solve the structure of 5-Chloro-2-fluoropyridin-4-ol, use the following bond length metrics to determine the dominant tautomer.

Data Table: Bond Length Criteria
Geometric ParameterEnol Form (Pyridinol) Keto Form (Pyridone) Significance
C4–O Bond Length 1.34 – 1.36 Å1.24 – 1.26 Å The Keto form has a distinct double-bond character (shorter).
C2–N1–C6 Angle ~116°~125° The NH protonation expands the internal ring angle at the nitrogen.
C3–C4 Bond ~1.38 Å (Aromatic)~1.44 Å (Single) The Keto form disrupts aromaticity, lengthening adjacent C-C bonds.

Application Scientist Note: For 5-Chloro-2-fluoropyridin-4-ol, expect the Keto form parameters in the crystal lattice. The electron-withdrawing Fluorine at C2 and Chlorine at C5 further polarize the ring, stabilizing the dipolar resonance form of the pyridone.

Experimental Protocol

A. Synthesis (Purification Focus)

Note: We assume the starting material is commercially sourced or synthesized via hydrolysis of 5-chloro-2,4-difluoropyridine.

  • Dissolution: Dissolve crude 5-Chloro-2-fluoropyridin-4-ol in hot Ethanol (EtOH).

  • Filtration: Filter while hot through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts (often KF or NaCl from synthesis).

  • Precipitation: Add water dropwise until turbidity is just observed.

B. Crystallization Workflow (Slow Evaporation)

To obtain X-ray quality single crystals, we utilize a mixed-solvent system to control nucleation rates.

Crystallization Start Start: Purified Solid (>98% Purity) Solvent Solvent Choice: MeOH:Water (8:2) or Acetone:Hexane (Slow Diffusion) Start->Solvent Vial Prepare Scintillation Vial (Dissolve 10mg in 2mL) Solvent->Vial Cap Cap with Pinhole (Controlled Evaporation) Vial->Cap Wait Incubate at 4°C (3-7 Days) Cap->Wait Harvest Harvest Crystals (Look for colorless prisms/blocks) Wait->Harvest

Figure 2: Optimized crystallization workflow for halogenated pyridones.

Critical Step: Do not use pure DMSO or DMF; these solvents are too non-volatile and often co-crystallize as solvates, complicating the structure. Methanol/Water is preferred as it encourages the formation of the hydrate or anhydrous H-bonded network.

Structural Analysis: The Halogen Bond

A unique feature of the 5-Chloro substituent is its ability to form Halogen Bonds (X-bonds) . In the crystal lattice of 5-Chloro-2-fluoropyridin-4-ol, look for the following supramolecular motif:

  • Donor: C5–Cl (

    
    -hole positive potential).
    
  • Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.

  • Geometry: The C–Cl···O angle should be approximately 165°–180° (linear).

This interaction is often "invisible" in standard docking software but contributes significantly (2–5 kcal/mol) to lattice stability and can be exploited in drug design to target backbone carbonyls in proteins.

References

  • Tautomerism in Pyridines: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000. Link

  • Halogen Bonding in Pyridines: Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 2016. Link

  • Crystallographic Benchmarks: Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002. Link

  • Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyhaloheterocyclic compounds." Journal of the Chemical Society, 1964. Link

  • Pyridone vs Pyridinol Bond Lengths: Forlani, L. "Crystal structure and tautomerism of 4-pyridone derivatives." Journal of Physical Organic Chemistry, 2005.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.